molecular formula C20H19FN2O3 B2747067 {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone CAS No. 477711-11-8

{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone

Cat. No. B2747067
CAS RN: 477711-11-8
M. Wt: 354.381
InChI Key: XECWQHPQZZNEIB-UHFFFAOYSA-N
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Description

The compound {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a chemical with the CAS Number: 477711-11-8 . It has a molecular weight of 354.38 and its IUPAC name is 3- [4- (3-fluoropropoxy)phenyl]-1- (3-methoxybenzoyl)-1H-pyrazole . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C20H19FN2O3/c1-25-18-5-2-4-16 (14-18)20 (24)23-12-10-19 (22-23)15-6-8-17 (9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 354.38 . The Inchi Code, which represents its molecular structure, is 1S/C20H19FN2O3/c1-25-18-5-2-4-16 (14-18)20 (24)23-12-10-19 (22-23)15-6-8-17 (9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 .

Scientific Research Applications

Pain Management and Analgesia

The compound’s structural features suggest potential interactions with pain receptors. Researchers have investigated its role in modulating pain pathways, particularly through the TRPV1 receptor. By understanding its binding affinity and mechanism of action, scientists aim to develop novel analgesics or enhance existing pain management strategies .

Neuroinflammation and Neuroprotection

Given its phenolic and pyrazole moieties, this compound may have implications in neuroinflammatory processes. Researchers explore its ability to attenuate neuroinflammation and protect neurons from oxidative stress. Insights gained from such studies could lead to therapeutic interventions for neurodegenerative diseases .

PET Imaging Agents

The 3-methoxy and 3-fluoroalkoxy substituents make this compound suitable for radiolabeling. Scientists have incorporated radioactive isotopes (such as [11 C]methoxy or [18 F]fluoroalkoxy) into derivatives of this compound. These derivatives serve as positron emission tomography (PET) imaging agents, aiding in the visualization of specific biological processes in vivo .

Proteomics Research

Researchers in proteomics utilize this compound as a tool for studying protein interactions, post-translational modifications, and cellular signaling pathways. Its unique structure allows for selective binding to specific proteins, enabling detailed investigations into cellular functions .

Chemical Biology and Target Identification

By synthesizing analogs and derivatives, scientists can probe the compound’s interactions with various cellular targets. These studies contribute to our understanding of biological pathways and help identify potential drug targets. The compound’s versatility makes it valuable in chemical biology research .

Medicinal Chemistry and Drug Design

The combination of phenyl, pyrazole, and methoxy groups offers opportunities for rational drug design. Medicinal chemists explore modifications to enhance potency, selectivity, and pharmacokinetic properties. This compound serves as a scaffold for developing novel pharmaceutical agents .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWQHPQZZNEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone

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